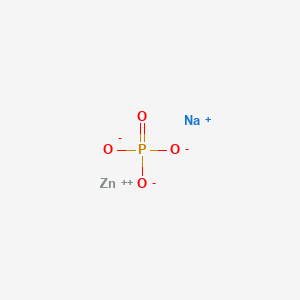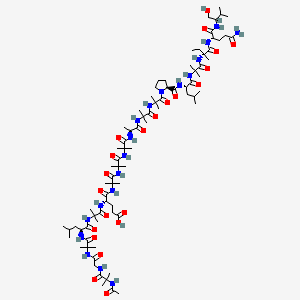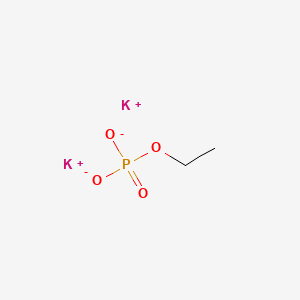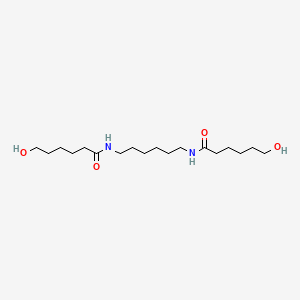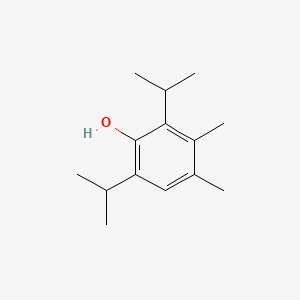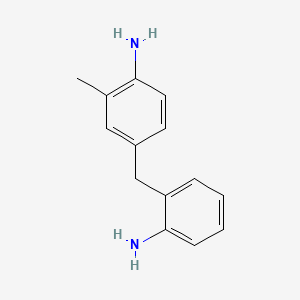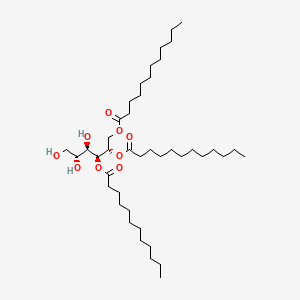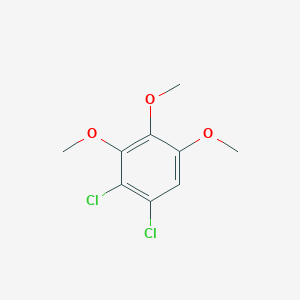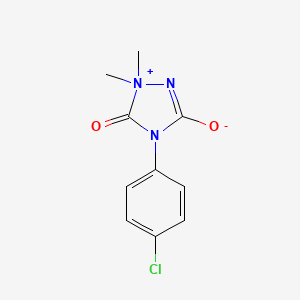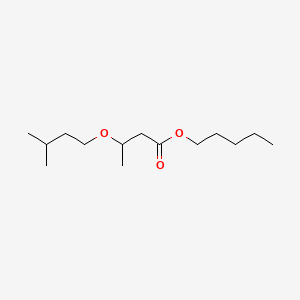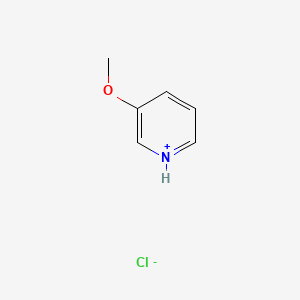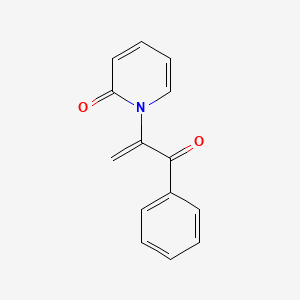
Fenticonazole, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenticonazole, ®- is an imidazole antifungal compound used primarily for the treatment of fungal infections. It is particularly effective against dermatophytes, yeasts, and other fungi. Fenticonazole is commonly used in the form of its nitrate salt for topical applications, such as creams, sprays, and vaginal capsules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenticonazole can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzyl chloride with 1H-imidazole in the presence of a base. The reaction typically occurs in an organic solvent such as toluene or methanol. The resulting intermediate is then reacted with phenylsulfanylbenzyl alcohol to form the final product .
Industrial Production Methods
Industrial production of fenticonazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Fenticonazole undergoes several types of chemical reactions, including:
Oxidation: Fenticonazole can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of fenticonazole .
Scientific Research Applications
Fenticonazole has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying imidazole-based antifungals.
Biology: Investigated for its effects on fungal cell membranes and enzyme inhibition.
Medicine: Applied in the treatment of fungal infections, including vulvovaginal candidiasis and dermatophyte infections.
Industry: Utilized in the formulation of antifungal creams, sprays, and other topical treatments .
Mechanism of Action
Fenticonazole exerts its antifungal activity through three primary mechanisms:
Inhibition of Protease Acid Secretion: By Candida albicans.
Damage to the Cytoplasmic Membrane: Via inhibition of the fungal P450 isozyme, which is necessary for ergosterol synthesis.
Blockade of Cytochrome Oxidases and Peroxidases: Disrupting essential cellular processes
Comparison with Similar Compounds
Similar Compounds
- Clotrimazole
- Miconazole
- Econazole
- Bifonazole
- Naftifine
- Cyclopyroxolamine
Uniqueness
Fenticonazole is unique in its broad spectrum of activity, not only against fungi but also against certain bacteria and protozoa. This makes it an ideal candidate for treating mixed infections involving multiple pathogens .
Properties
CAS No. |
1268165-29-2 |
|---|---|
Molecular Formula |
C24H20Cl2N2OS |
Molecular Weight |
455.4 g/mol |
IUPAC Name |
1-[(2R)-2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]imidazole |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-19-8-11-22(23(26)14-19)24(15-28-13-12-27-17-28)29-16-18-6-9-21(10-7-18)30-20-4-2-1-3-5-20/h1-14,17,24H,15-16H2/t24-/m0/s1 |
InChI Key |
ZCJYUTQZBAIHBS-DEOSSOPVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


